An In-depth Technical Guide to the Chemical Properties and Structure of Serotonin Maleate
An In-depth Technical Guide to the Chemical Properties and Structure of Serotonin Maleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analysis of serotonin maleate. It is intended for professionals in research and development who require detailed technical information on this significant compound. The guide covers fundamental chemical data, spectroscopic profiles, established analytical methodologies, and relevant biochemical pathways.
Chemical Structure and Identification
Serotonin, also known as 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter.[1] Serotonin maleate (CAS Number: 18525-25-2) is the salt formed between the basic serotonin molecule and the acidic maleic acid.[2][3] This salt form is often utilized in research settings to improve the handling and stability of serotonin.[3] The structure consists of the protonated serotonin cation ionically bonded to the maleate anion.
Structure of Serotonin Maleate:
-
Serotonin (C₁₀H₁₂N₂O): An indole ring substituted at the 5th position with a hydroxyl group (-OH) and at the 3rd position with a 2-aminoethyl side chain. At physiological pH, the primary amine of the side chain is typically protonated (-NH₃⁺).[4][5]
-
Maleic Acid (C₄H₄O₄): A dicarboxylic acid with the IUPAC name (Z)-but-2-enedioic acid. In the salt, it exists as the maleate anion.[6]
Physicochemical Properties
The physicochemical properties of serotonin and its maleate salt are crucial for their application in research and formulation development. The data has been compiled from various sources and is presented below.
| Property | Value | Reference |
| IUPAC Name | 3-(2-aminoethyl)-1H-indol-5-ol;(2Z)-but-2-enedioic acid | [2] |
| Synonyms | 5-Hydroxytryptamine maleate, 5-HT maleate, Serotonin hydrogen maleate | [2][7] |
| CAS Number | 18525-25-2 | [2][8] |
| Molecular Formula | C₁₄H₁₆N₂O₅ (C₁₀H₁₂N₂O · C₄H₄O₄) | [2][8] |
| Molecular Weight | 292.29 g/mol | [2][8] |
| Appearance | Off-white to yellow powder | [2] |
| Melting Point | 154-158 °C (decomposes) | [2][7] |
| pKa (Serotonin) | 10.16 (for the amino group) | [1] |
| pKa (Maleic Acid) | pKa₁ = 1.9, pKa₂ = 6.07 | [9] |
Solubility Data (for Serotonin Hydrochloride as a proxy)
| Solvent | Solubility |
| Water (H₂O) | 17 mg/mL |
| 0.1 M HCl | 22 mg/mL |
| Ethanol | 5.3 mg/mL |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of serotonin maleate. Below is a summary of key spectral data for the serotonin moiety.
| Spectroscopy Type | Key Peaks and Observations | Reference(s) |
| ¹H NMR | (600 MHz, H₂O, pH 7.0) δ (ppm): 7.42-7.40 (d), 7.28 (s), 7.11-7.09 (d), 6.88-6.86 (dd), 3.32-3.29 (t), 3.11-3.09 (t). Chemical shifts correspond to the aromatic and ethylamine protons of serotonin. | [4][10] |
| ¹³C NMR | (100 MHz, D₂O) δ (ppm): 151.5, 134.4, 129.8, 128.1, 115.6, 114.6, 111.2, 105.2, 42.3, 25.4. Peaks correspond to the carbon atoms of the indole ring and the ethylamine side chain. | [11] |
| FTIR | (Gas Phase, Protonated) Bands observed in the 530-1885 cm⁻¹ fingerprint region. Key vibrations include N-H bending (3000-3500 cm⁻¹), C=C aromatic stretching, and various fingerprint modes characteristic of the indole structure. | [12][13][14] |
| UV-Vis | (PBS buffer, pH 7.4) Absorption peaks at λmax = 220 nm, 275 nm, and 295 nm. |
Experimental Protocols
General Synthesis and Purification of Serotonin Maleate
While the biosynthesis of serotonin from L-tryptophan is the natural route, chemical synthesis and subsequent salt formation are standard in laboratory settings.[15]
Objective: To prepare serotonin maleate from serotonin free base.
Materials:
-
Serotonin free base
-
Maleic acid (equimolar amount)
-
Solvent (e.g., ethanol, ethyl acetate, or water)
-
Stir plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or desiccator
Methodology:
-
Dissolution: Dissolve an equimolar amount of maleic acid in a minimal volume of the chosen solvent (e.g., ethyl acetate) with gentle heating and stirring.[16]
-
Reaction: In a separate flask, dissolve the serotonin free base in the same solvent. Slowly add the maleic acid solution to the serotonin solution while stirring continuously.
-
Precipitation/Crystallization: The serotonin maleate salt will typically precipitate upon mixing or after a short induction period. To maximize yield, the mixture can be cooled in an ice bath.[17]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the purified serotonin maleate salt in a vacuum oven or desiccator to a constant weight.
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and HPLC.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the quantification and purity assessment of serotonin.[18][19]
Objective: To quantify serotonin maleate in a sample using reverse-phase HPLC with UV detection.
Instrumentation & Conditions:
| Parameter | Specification | Reference |
| HPLC System | Quaternary pump system with UV detector | [19] |
| Column | C18, 15 cm × 4.6 mm, 5 µm particle size | |
| Mobile Phase | Isocratic: 95% Water (10 mM ammonium formate, pH 3.0), 5% Acetonitrile | |
| Flow Rate | 1.0 mL/min | [19] |
| Column Temp. | 35 °C | |
| Detection | UV at 254 nm or 280 nm | [20] |
| Injection Vol. | 10-20 µL | [19] |
Methodology:
-
Standard Preparation: Prepare a stock solution of serotonin maleate reference standard in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing serotonin maleate in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection. For biological samples, a protein precipitation step (e.g., with 5-sulfosalicylic acid) followed by centrifugation is required.[18][21]
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the serotonin peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of serotonin in the samples from this curve.
Relevant Pathways and Workflows
Visualizing the biochemical and experimental pathways involving serotonin is crucial for understanding its context and analysis.
Biosynthesis of Serotonin
Serotonin is synthesized in the body from the essential amino acid L-tryptophan in a two-step enzymatic process.[5][22]
General Serotonergic Signaling Pathway
Serotonin exerts its effects by binding to a family of 5-HT receptors. Most of these are G-protein coupled receptors (GPCRs) that trigger intracellular signaling cascades.[1]
Experimental Workflow for Characterization
A logical workflow ensures the comprehensive characterization of a newly synthesized or procured batch of serotonin maleate.
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. 18525-25-2 | CAS DataBase [m.chemicalbook.com]
- 3. Serotonin bimaleate | 18525-25-2 | FS66300 | Biosynth [biosynth.com]
- 4. Serotonin | C10H12N2O | CID 5202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-HYDROXYTRYPTAMINE MALEATE SALT | 18525-25-2 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000259) [hmdb.ca]
- 11. bmse000757 Serotonin at BMRB [bmrb.io]
- 12. Infrared spectra of protonated neurotransmitters: serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mbp.science.ru.nl [mbp.science.ru.nl]
- 14. researchgate.net [researchgate.net]
- 15. Serotonin Synthesis & Metabolism [sigmaaldrich.com]
- 16. Continuous Preparation of 1:1 Haloperidol-Maleic Acid Salt by a Novel Solvent-Free Method Using a Twin Screw Melt Extruder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EP1018516A1 - Method for crystallizing maleic acid salt of n-(1(s)-ethoxycarbonyl-3-phenylpropyl)-l-alanyl-l-proline - Google Patents [patents.google.com]
- 18. chromsystems.com [chromsystems.com]
- 19. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 21. Simple and reliable serotonin assay in human serum by LC-MS/MS method coupled with one step protein precipitation for clinical testing in patients with carcinoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
